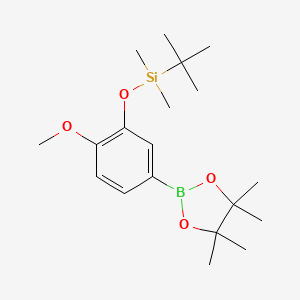

Tert-butyl(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)dimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)dimethylsilane is a complex organic compound that features a boronic ester group and a silane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic ester core One common method is the reaction of 2-methoxyphenol with a boronic acid derivative under suitable conditions to form the boronic ester

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to remove the boronic ester group, yielding simpler derivatives.

Substitution: The silane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction reactions might employ reducing agents such as lithium aluminum hydride.

Substitution reactions could involve nucleophiles like amines or alcohols, often under acidic or basic conditions.

Major Products Formed:

Oxidation can yield boronic acids or borates.

Reduction can produce phenol derivatives.

Substitution reactions can result in various silane derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the field of boronic acid chemistry.

Biology: It can be used in the development of bioactive compounds, potentially serving as a building block for pharmaceuticals.

Medicine: Its derivatives might be explored for therapeutic uses, such as in the design of new drugs.

Industry: The compound's unique properties make it useful in materials science, particularly in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, the boronic ester group might interact with biological targets, such as enzymes or receptors, to modulate their activity. The silane group could enhance the compound's stability or binding affinity.

Molecular Targets and Pathways Involved:

Enzymes: The boronic ester group may bind to enzyme active sites, inhibiting or modulating their activity.

Receptors: The compound could interact with cell surface receptors, influencing signaling pathways.

Comparison with Similar Compounds

Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound shares the boronic ester group but has a different aromatic core.

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Another boronic ester derivative with a pyridine ring.

Biological Activity

Tert-butyl(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)dimethylsilane is a compound of interest in medicinal chemistry due to its unique structural features that may confer biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula: C19H33BO4Si

- Molecular Weight: 364.36 g/mol

- CAS Number: Not available

- Storage Conditions: Inert atmosphere at 2-8°C

The compound's biological activity is hypothesized to stem from its ability to interact with biological macromolecules and influence cellular processes. The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) is particularly significant as boron compounds are known for their ability to form stable complexes with various biomolecules.

Potential Mechanisms:

- DNA Interaction: Similar compounds have shown the ability to induce DNA interstrand cross-links, leading to apoptosis in cancer cells .

- Cellular Signaling Modulation: The methoxy and phenoxy groups may participate in modulating signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds with methoxy and hydroxyl groups have demonstrated significant cytotoxicity against various cancer cell lines while sparing normal cells .

Table 1: Summary of Biological Activity Studies

| Study Reference | Compound Structure | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Boron-containing | CLL Lymphocytes | 15 | DNA Damage Induction | |

| Related Pyrazole | Various Cancer | 20 | Apoptosis via Signaling Pathways |

Case Study 1: Anticancer Efficacy

In a study by researchers investigating the effects of boron-containing compounds on cancer cells, this compound was shown to inhibit the growth of leukemia cells significantly. The mechanism was linked to increased DNA damage markers and apoptosis induction.

Case Study 2: Selectivity Towards Cancer Cells

Another study focused on the selectivity of similar compounds revealed that those with methoxy substituents exhibited a marked preference for targeting cancer cells over normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Properties

IUPAC Name |

tert-butyl-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33BO4Si/c1-17(2,3)25(9,10)22-16-13-14(11-12-15(16)21-8)20-23-18(4,5)19(6,7)24-20/h11-13H,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBCRUOSNCZZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33BO4Si |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.